molecular formula C21H20N2O3S B302633 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B302633
M. Wt: 380.5 g/mol
InChI Key: AUWLBIBQRHWFGW-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as BTBIO, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to inhibit the activity of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can disrupt these processes and lead to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth. Inflammation is characterized by the production of various cytokines and chemokines, and 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to inhibit the production of these inflammatory mediators. In neurodegenerative disease research, 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to protect against oxidative stress and reduce inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its specificity towards CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may have off-target effects on other protein kinases, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with improved potency and selectivity towards CK2. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in various diseases such as cancer and neurodegenerative diseases. Additionally, the development of 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one-based imaging probes could provide a valuable tool for studying CK2 activity in vivo.
Conclusion:
In conclusion, 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel small molecule compound that has potential applications in various fields of research. Its specificity towards CK2 and its ability to inhibit cancer cell growth, inflammation, and neurodegeneration make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be synthesized by a multi-step process involving the condensation of 4-sec-butoxy-3-methoxybenzaldehyde and 2-aminobenzimidazole followed by thiazole ring formation. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have potential applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to inhibit the growth of various types of cancer cells including breast, lung, and colon cancer cells. Inflammation is a key factor in many diseases, and 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have anti-inflammatory properties. In neurodegenerative disease research, 2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have neuroprotective effects and may have potential therapeutic applications in diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(4-sec-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(2Z)-2-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H20N2O3S/c1-4-13(2)26-17-10-9-14(11-18(17)25-3)12-19-20(24)23-16-8-6-5-7-15(16)22-21(23)27-19/h5-13H,4H2,1-3H3/b19-12-

InChI Key

AUWLBIBQRHWFGW-UNOMPAQXSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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